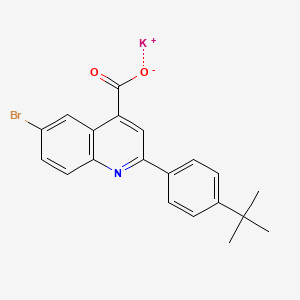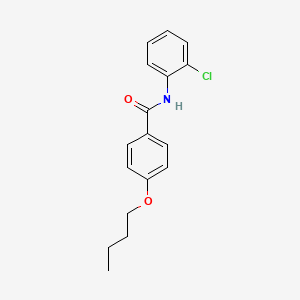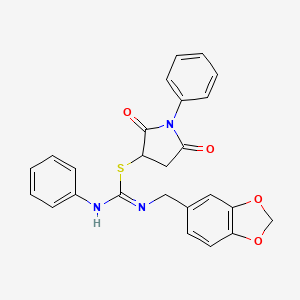
Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a quinoline core substituted with a bromine atom and a tert-butylphenyl group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate typically involves the following steps:
Bromination: The quinoline core is brominated using bromine or a brominating agent under controlled conditions.
Substitution: The tert-butylphenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Carboxylation: The carboxylate group is added through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.
Aplicaciones Científicas De Investigación
Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets. The bromine atom and the tert-butylphenyl group contribute to its reactivity, allowing it to participate in various chemical reactions. The quinoline core can interact with enzymes and other biological molecules, making it useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-2-phenylquinoline-4-carboxylate
- 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
- 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylate
Uniqueness
Potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects its reactivity. This makes it distinct from other similar compounds and valuable in specific synthetic applications.
Propiedades
IUPAC Name |
potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2.K/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18;/h4-11H,1-3H3,(H,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRQDQBQBJRQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrKNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)
![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![1-[(3-methylbutyl)sulfanyl]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)

![6-[(adamantan-2-ylamino)sulfonyl]-2-methyl-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one](/img/structure/B4888067.png)
![Ethyl 4,5-dimethyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B4888074.png)

![2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B4888088.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4888103.png)
![N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B4888118.png)
![2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4888121.png)
![1-cyclopentyl-4-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinone](/img/structure/B4888123.png)
![N-cyclopropyl-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4888130.png)
![7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B4888138.png)
